molecular formula C10H10O3 B1314676 3-Propanoylbenzoic acid CAS No. 74380-71-5

3-Propanoylbenzoic acid

Cat. No.: B1314676
CAS No.: 74380-71-5
M. Wt: 178.18 g/mol
InChI Key: GJXGVUOQOFRNKR-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Propanoylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Another method involves the oxidation of 3-propylbenzene using potassium permanganate (KMnO4) under acidic conditions . This reaction converts the alkyl side chain into a carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These processes involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3) to convert the corresponding alkylbenzene derivatives into the desired carboxylic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Propanoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form benzoic acid derivatives using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-Propanoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-propanoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

3-Propanoylbenzoic acid can be compared with other similar compounds, such as:

    Benzoic acid: Both compounds have a benzene ring with a carboxylic acid group, but this compound has an additional propionyl group, making it more versatile in chemical reactions.

    3-Phenylpropanoic acid: This compound is structurally similar but lacks the carbonyl group present in this compound, resulting in different reactivity and applications.

    4-Oxo-4-phenylbutanoic acid: This compound has a similar structure but with a different position of the carbonyl group, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

3-propanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGVUOQOFRNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551218
Record name 3-Propanoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74380-71-5
Record name 3-Propanoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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